Tiqueside

Cholesterol Absorption Structure-Activity Relationship Drug Discovery

Tiqueside serves as the critical low-potency reference standard (ED50 = 60 mg/kg) for saponin cholesterol absorption inhibitor SAR studies. Unlike pamaqueside or carbamoylated derivatives, it operates via a non-stoichiometric luminal mechanism distinct from NPC1L1 pathways, uniquely preserving enterohepatic bile acid recirculation and HDL-cholesterol levels across 7+ validated species (hamster, rat, mouse, rabbit, dog, cynomolgus monkey, rhesus monkey, SEA quail). This Phase 2-discontinued tool compound enables calibrated potency benchmarking—its 30-fold lower potency versus pamaqueside (ED50 = 2 mg/kg) and 2,400-fold gap to advanced derivatives provides the essential baseline for quantifying structural optimization gains. Research use only; not for human or veterinary therapeutic applications.

Molecular Formula C39H64O13
Molecular Weight 740.9 g/mol
CAS No. 99759-19-0
Cat. No. B1244424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiqueside
CAS99759-19-0
Synonymseta-tigogenin cellobioside
CP 88818
CP-88818
tiqueside
Molecular FormulaC39H64O13
Molecular Weight740.9 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)OC1
InChIInChI=1S/C39H64O13/c1-18-7-12-39(47-17-18)19(2)28-25(52-39)14-24-22-6-5-20-13-21(8-10-37(20,3)23(22)9-11-38(24,28)4)48-35-33(46)31(44)34(27(16-41)50-35)51-36-32(45)30(43)29(42)26(15-40)49-36/h18-36,40-46H,5-17H2,1-4H3/t18-,19+,20+,21+,22-,23+,24+,25+,26-,27-,28+,29-,30+,31-,32-,33-,34-,35-,36+,37+,38+,39-/m1/s1
InChIKeyGUSVHVVOABZHAH-OPZWKQDFSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tiqueside (CAS 99759-19-0) Procurement Guide: Synthetic Saponin Cholesterol Absorption Inhibitor for Hypercholesterolemia Research


Tiqueside (CP-88,818; β-tigogenin cellobioside) is a synthetic steroidal saponin cholesterol absorption inhibitor developed by Pfizer Central Research [1]. It is an orally active small molecule that inhibits the intestinal absorption of both dietary cholesterol and endogenous cholesterol excreted into the intestinal lumen via the bile . As a tool compound for studying intestinal cholesterol transport mechanisms distinct from NPC1L1-mediated pathways, tiqueside serves as a reference standard in hypercholesterolemia research. The compound was advanced to Phase 2 clinical evaluation before discontinuation and remains available for research use only [2].

Tiqueside vs. In-Class Alternatives: Why Pamaqueside and Other Saponins Cannot Be Substituted


Steroidal glycoside cholesterol absorption inhibitors exhibit dramatic potency differences across structurally similar analogs. Within the same saponin class, modification of the steroid portion alone can alter ED50 values by 30-fold [1]. Tiqueside operates via a non-stoichiometric luminal mechanism that differs fundamentally from the stoichiometric cholesterol complexation proposed for natural saponins [2]. Furthermore, tiqueside uniquely preserves enterohepatic bile acid recirculation and shows little to no change in HDL-cholesterol levels across multiple species, a profile not uniformly observed across the saponin class [3]. These compound-specific pharmacological properties preclude simple interchange with pamaqueside, 11-ketotigogenin derivatives, or other steroidal glycosides.

Tiqueside Quantitative Differentiation Evidence: Head-to-Head Potency, Absorption Inhibition, and Mechanistic Selectivity


Tiqueside vs. Pamaqueside: 30-Fold Lower Acute Potency Establishes Baseline Reference for Analog Development

In a direct head-to-head SAR study from Pfizer, tiqueside (tigogenin cellobioside) exhibited an ED50 of 60 mg/kg in the acute hamster cholesterol absorption assay. Modification of the steroid core to introduce an 11-keto group produced pamaqueside (11-ketotigogenin cellobioside) with an ED50 of 2 mg/kg, representing a 30-fold improvement in potency [1]. Further modification of cellobiose hydroxyl groups ultimately yielded analogs with ED50 values as low as 0.025 mg/kg [1]. Tiqueside thus serves as the essential low-potency reference standard against which all subsequent saponin analog improvements are benchmarked.

Cholesterol Absorption Structure-Activity Relationship Drug Discovery

Tiqueside Intestinal Cholesterol Absorption Inhibition: 68% Reduction in Hamsters with Preserved Bile Acid Recirculation

Administration of tiqueside to chow-fed male golden Syrian hamsters as a 0.2% dietary supplement (150 mg/kg per day) for 4 days resulted in a 68% decrease in intestinal cholesterol absorption [1]. Crucially, this inhibition occurred with no change in either bile absorption or cholesterol 7α-hydroxylase activity, demonstrating that tiqueside inhibits cholesterol absorption without interfering with enterohepatic bile acid recirculation [1]. In contrast, bile acid sequestrants (e.g., cholestyramine) lower cholesterol by binding bile acids and increasing their fecal excretion, thereby disrupting enterohepatic recirculation and causing compensatory hepatic effects.

Intestinal Absorption Cholesterol Metabolism Non-HDL Cholesterol

Tiqueside Non-Stoichiometric Mechanism vs. Stoichiometric Saponin Complexation: Rabbit Model Evidence

In a comparative study evaluating both tiqueside and pamaqueside in cholesterol-fed rabbits, the pharmacological profiles of the two saponins were virtually identical: both dose-dependently inhibited intestinal absorption of labeled cholesterol by up to 25-30% at the highest doses tested [1]. Decreases in plasma and hepatic cholesterol levels were strongly correlated with increased neutral sterol excretion. Critically, the data indicate that tiqueside and pamaqueside induce hypocholesterolemia by blocking lumenal cholesterol absorption via a non-stoichiometric intestinal mechanism that apparently differs from the stoichiometric complexation of cholesterol hypothesized for other saponins [1].

Mechanism of Action Saponin Pharmacology Intestinal Cholesterol Transport

Tiqueside Cross-Species Efficacy: Non-HDL Cholesterol Reduction in 7 Species Without HDL Alteration

Tiqueside produced comparable plasma cholesterol lowering across a broad range of species fed either cholesterol-free diets (hamster, rat, mouse, dog) or cholesterol-containing diets (hamster, rat, rabbit, mouse, cynomolgus monkey, rhesus monkey, SEA quail), indicating the ubiquity of tiqueside action [1]. For all species evaluated except the dog, the reduction in plasma cholesterol was due primarily to a reduction in circulating non-HDL cholesterol levels with little or no change in HDL cholesterol levels [1]. This non-HDL-selective profile contrasts with the saponin class generally, where HDL effects are variable and compound-dependent.

Cross-Species Pharmacology Lipoprotein Selectivity Non-HDL Cholesterol

Tiqueside Recommended Research Applications: Where This Compound Delivers Definitive Scientific Value


SAR Baseline Reference for Steroidal Glycoside Cholesterol Absorption Inhibitor Development

Tiqueside (ED50 = 60 mg/kg) serves as the essential low-potency reference standard in structure-activity relationship studies of saponin cholesterol absorption inhibitors. Its 30-fold lower potency compared to pamaqueside (ED50 = 2 mg/kg) and 2400-fold lower potency compared to advanced carbamoylated derivatives provides a calibrated baseline for quantifying the magnitude of potency improvements achieved through structural modifications [1].

Mechanistic Studies of Non-Stoichiometric Luminal Cholesterol Absorption Inhibition

Tiqueside enables investigation of intestinal cholesterol absorption pathways that operate via non-stoichiometric luminal mechanisms rather than direct molecular complexation. In rabbit models, tiqueside dose-dependently inhibits labeled cholesterol absorption by 25-30% and increases fecal neutral sterol excretion via this distinct mechanism, making it a tool compound for differentiating cholesterol transport pathways independent of NPC1L1-mediated uptake [2].

Non-HDL-Selective Cholesterol Modulation in Preclinical Hypercholesterolemia Models

Tiqueside provides a reference agent for studies requiring selective reduction of non-HDL cholesterol without altering HDL levels. In hamsters, 4-day administration at 150 mg/kg/day produces 68% cholesterol absorption inhibition and dose-dependent hepatic cholesterol reduction, while preserving enterohepatic bile acid recirculation [3]. The compound's non-HDL-selective profile has been validated across six different species (hamster, rat, mouse, rabbit, cynomolgus monkey, rhesus monkey, SEA quail) [3].

Cross-Species Comparative Pharmacology of Cholesterol Absorption Inhibitors

Tiqueside's extensively documented efficacy across seven species (hamster, rat, mouse, dog, rabbit, cynomolgus monkey, rhesus monkey, SEA quail) under both cholesterol-free and cholesterol-containing dietary conditions makes it a valuable reference compound for interspecies pharmacological comparison studies [3]. This cross-species dataset provides a benchmark for evaluating species-dependent variations in response to cholesterol absorption inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tiqueside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.